molecular formula C10H4BrClN2 B1285049 6-Bromo-2-chloroquinoline-3-carbonitrile CAS No. 99465-04-0

6-Bromo-2-chloroquinoline-3-carbonitrile

Cat. No. B1285049
CAS RN: 99465-04-0
M. Wt: 267.51 g/mol
InChI Key: FFAIUVQNAJQHTR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinoline-3-carbonitrile is a specialty product used for proteomics research . It has a molecular formula of C10H4BrClN2 and a molecular weight of 267.51 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloroquinoline-3-carbonitrile is represented by the formula C10H4BrClN2 .


Physical And Chemical Properties Analysis

6-Bromo-2-chloroquinoline-3-carbonitrile has a molecular weight of 267.51 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Pharmaceutical Intermediate

6-Bromo-2-chloroquinoline-3-carbonitrile is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Antimalarial Applications

Quinoline derivatives, such as 6-Bromo-2-chloroquinoline-3-carbonitrile, have been found to have antimalarial properties . They could potentially be used in the development of new antimalarial drugs.

Antimicrobial Applications

Quinoline derivatives also exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . This suggests that 6-Bromo-2-chloroquinoline-3-carbonitrile could be used in the development of new antimicrobial agents.

Anticancer Applications

Research has shown that quinoline derivatives can have anticancer properties . Therefore, 6-Bromo-2-chloroquinoline-3-carbonitrile could potentially be used in cancer research and treatment.

Antiviral Applications

Quinoline derivatives have been found to have antiviral properties . This suggests that 6-Bromo-2-chloroquinoline-3-carbonitrile could be used in the development of new antiviral drugs.

Antidepressant and Anticonvulsant Applications

Quinoline derivatives have been found to have antidepressant and anticonvulsant properties . This suggests that 6-Bromo-2-chloroquinoline-3-carbonitrile could be used in the development of new treatments for depression and convulsive disorders.

Safety and Hazards

6-Bromo-2-chloroquinoline-3-carbonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection. If it comes into contact with the skin, it should be washed off with plenty of soap and water .

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Given its use in proteomics research , it is plausible that this compound may interact with its targets through covalent or non-covalent bonding, leading to changes in the targets’ structure, function, or interactions with other molecules.

Biochemical Pathways

As a proteomics research tool , it may influence a variety of pathways depending on the specific proteins or biomolecules it interacts with.

Result of Action

As a proteomics research tool , its effects would likely depend on the specific proteins or biomolecules it interacts with and the nature of these interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-chloroquinoline-3-carbonitrile . These factors could include pH, temperature, presence of other molecules, and the specific biological environment (e.g., in vitro versus in vivo).

properties

IUPAC Name

6-bromo-2-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAIUVQNAJQHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588990
Record name 6-Bromo-2-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloroquinoline-3-carbonitrile

CAS RN

99465-04-0
Record name 6-Bromo-2-chloro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99465-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-3-cyano-2-[1H]-quinolone (142 g) was heated under reflux in phosphorus oxychloride (500 cm3) for 1.5 hours. Volatile material was removed in vacuo and the solid residue was taken into chloroform (400 cm3) and the resulting slurry was poured onto ice. The mixture was neutralised with aqueous ammonia solution (S.G. 0.880) and the aqueous phase was extracted further with chloroform (2×150 cm3). The dried (MgSO4) organic extracts were concentrated in vacuo and the residue chromatographed on silica (Merck "MK 60.9385") eluting with toluene to give a solid which was recrystallised from ethyl acetate to afford 2-chloro-6-bromo-3-cyano-quinoline, m.p. 228°-230°, (80 g).
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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